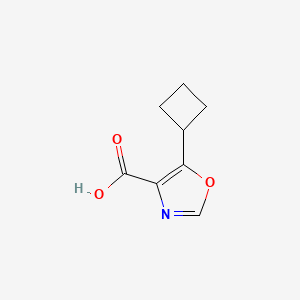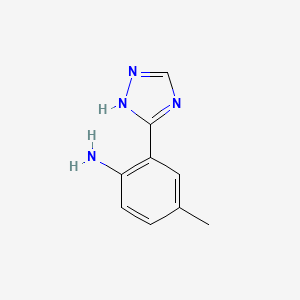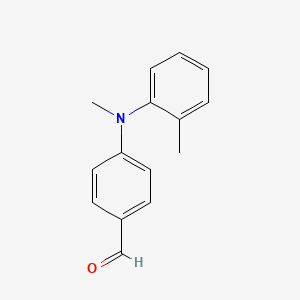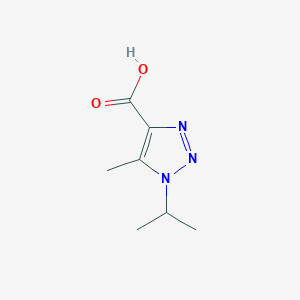![molecular formula C13H18BrN B1427930 N-[2-(4-溴苯基)丙-2-基]环丁胺 CAS No. 1249019-72-4](/img/structure/B1427930.png)
N-[2-(4-溴苯基)丙-2-基]环丁胺
描述
Br-APB is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 1997 by researchers at the University of Bristol, UK, and has since been used extensively in neuroscience research. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is primarily expressed in the central nervous system.
科学研究应用
聚合物合成
N-[2-(4-溴苯基)丙-2-基]环丁胺衍生物的一个应用是在聚合物合成中。Harrison 等人(1997 年)探索了环丁二烯衍生物的合成,用于通过二维交联聚合合成方形网格聚合物 (Harrison, R. M., Brotin, T., Noll, B., & Michl, J., 1997).
抗癌活性
Guo 等人(2018 年)合成了具有对人肺癌细胞系抗癌活性的新型溴苯酚衍生物,突出了类似化合物在癌症治疗中的潜力 (Guo, Chuanlong, et al., 2018).
有机合成
Matsuda 等人(2008 年)在有机合成中利用了类似于 N-[2-(4-溴苯基)丙-2-基]环丁胺的化合物,特别是在碳碳键形成和断裂过程中 (Matsuda, T., Shigeno, M., & Murakami, M., 2008).
化学反应和中间体
Eisch 等人(1991 年)报道了环丁二烯环在涉及 N-[2-(4-溴苯基)丙-2-基]环丁胺衍生物的反应中作为中间体的形成 (Eisch, J., Hallenbeck, L. E., & Lucarelli, M., 1991).
在药物开发中的潜力
Atanassov 等人(2004 年)从类似于 N-[2-(4-溴苯基)丙-2-基]环丁胺的衍生物合成了 N-芳基硒烯-2(2H)-亚胺,表明它们在开发新药中的潜力 (Atanassov, P., Linden, A., & Heimgartner, H., 2004).
聚合机理
Bauld 等人(1996 年)探索了在一种新的聚合机理中使用源自溴苯基衍生物的环丁二烯聚合物 (Bauld, N. L., Aplin, J. T., Yueh, W., Sarker, H., & Bellville, D. J., 1996).
属性
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBISYBMOGVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)


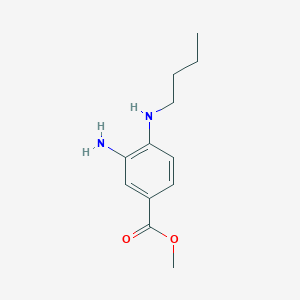
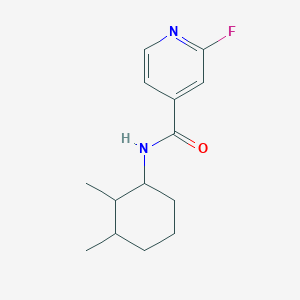
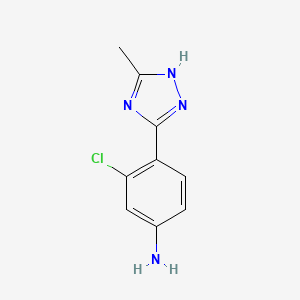
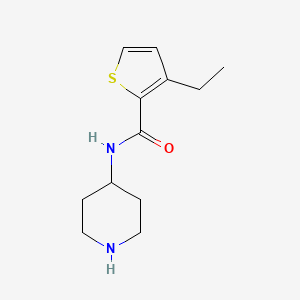
![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)

